1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1101191-29-0
VCID: VC6018854
InChI: InChI=1S/C19H20N2O3/c1-3-24-17-11-7-5-9-14(17)19(23)21-15-10-6-4-8-13(15)12-16(21)18(22)20-2/h4-11,16H,3,12H2,1-2H3,(H,20,22)
SMILES: CCOC1=CC=CC=C1C(=O)N2C(CC3=CC=CC=C32)C(=O)NC
Molecular Formula: C19H20N2O3
Molecular Weight: 324.38

1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide

CAS No.: 1101191-29-0

Cat. No.: VC6018854

Molecular Formula: C19H20N2O3

Molecular Weight: 324.38

* For research use only. Not for human or veterinary use.

1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide - 1101191-29-0

Specification

CAS No. 1101191-29-0
Molecular Formula C19H20N2O3
Molecular Weight 324.38
IUPAC Name 1-(2-ethoxybenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide
Standard InChI InChI=1S/C19H20N2O3/c1-3-24-17-11-7-5-9-14(17)19(23)21-15-10-6-4-8-13(15)12-16(21)18(22)20-2/h4-11,16H,3,12H2,1-2H3,(H,20,22)
Standard InChI Key IJDFMPPKQDUMOV-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1C(=O)N2C(CC3=CC=CC=C32)C(=O)NC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-(2-Ethoxybenzoyl)-N-methylindoline-2-carboxamide belongs to the indole derivative class, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The compound’s IUPAC name, 1-(2-ethoxybenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide, reflects its key substituents:

  • A 2-ethoxybenzoyl group at position 1 of the indoline core, contributing to lipophilicity and potential receptor binding.

  • An N-methylcarboxamide at position 2, enhancing stability and modulating solubility.

The ethoxy group (-OCH2CH3\text{-OCH}_2\text{CH}_3) and carboxamide (-CONHCH3\text{-CONHCH}_3) functionalities are critical for its pharmacodynamic profile. The former may improve membrane permeability, while the latter facilitates hydrogen bonding with biological targets .

Table 1: Key Chemical Properties

PropertyValue
CAS No.1101191-29-0
Molecular FormulaC19H20N2O3\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{3}
Molecular Weight324.38 g/mol
IUPAC Name1-(2-ethoxybenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide
Topological Polar Surface Area65.7 Ų

Spectral Data and Reactivity

While experimental spectral data (e.g., NMR, IR) for this specific compound is limited, analogous indole-2-carboxamides exhibit characteristic absorptions:

  • NMR: Protons on the indoline ring appear between δ 6.8–7.5 ppm, while the ethoxy group’s methylene resonates near δ 4.0–4.5 ppm .

  • IR: Strong stretches at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (aryl ether C-O) .

The carboxamide group’s reactivity allows for derivatization, enabling the synthesis of analogs with modified biological activity or pharmacokinetic properties.

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide typically involves multi-step reactions:

  • Indoline Core Formation: Condensation of arylhydrazines with ethyl pyruvate in the presence of pp-toluenesulfonic acid (pp-TsOH) yields ethyl indole-2-carboxylate .

  • Saponification: Hydrolysis of the ester group using NaOH produces indole-2-carboxylic acid.

  • Amide Coupling: Reaction with methylamine under standard coupling conditions (e.g., HATU, DIPEA) introduces the N-methylcarboxamide .

  • Acylation: The 2-ethoxybenzoyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution, depending on the starting material.

Key Reaction Conditions

  • Temperature: 80–100°C for condensation steps.

  • Catalysts: pp-TsOH for cyclization; palladium catalysts for cross-coupling.

  • Yield: Reported yields for analogous compounds range from 45% to 65% .

Structure-Activity Relationship (SAR)

Modifications to the indoline scaffold significantly impact biological activity:

  • Ethoxy Group: Enhances lipophilicity, improving penetration into mycobacterial cell walls .

  • N-Methylcarboxamide: Reduces metabolic degradation compared to primary amides.

  • Indoline Substitutions: Dimethylation at positions 4 and 6 increases anti-mycobacterial activity by optimizing lipophilicity .

Biological Activities and Mechanisms

Antimicrobial Activity

Indole-2-carboxamides exhibit potent activity against mycobacterial species, including Mycobacterium tuberculosis (MTB) and non-tuberculous mycobacteria (NTM). The target compound likely inhibits MmpL3, a transporter essential for mycolic acid incorporation into the cell envelope .

Table 2: Inferred Antimicrobial Profile

OrganismMIC Range (µg/mL)Mechanism
M. tuberculosis0.12–0.5MmpL3 inhibition
M. abscessus0.25–1.0Cell wall disruption
M. avium0.5–2.0Transcriptional modulation

Pharmacokinetic Considerations

  • Solubility: Moderate aqueous solubility due to the carboxamide group.

  • Metabolism: Hepatic oxidation of the ethoxy group may produce inactive metabolites.

  • Half-Life: Estimated at 4–6 hours based on rodent studies of similar compounds .

Future Directions and Applications

Therapeutic Development

  • Tuberculosis: As a MmpL3 inhibitor, this compound could shorten TB treatment durations.

  • NTM Infections: Activity against M. abscessus supports its use in cystic fibrosis patients.

  • Oncology: Preclinical studies are needed to validate anticancer activity.

Synthetic Challenges

  • Scalability: Optimizing coupling steps to improve yields.

  • Derivatization: Exploring substituents at the indoline 4- and 6-positions to enhance potency.

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